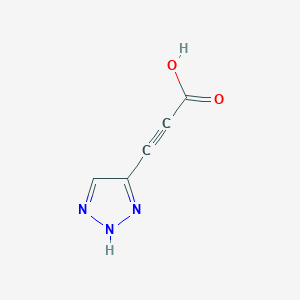
3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its unique structure, which combines a triazole ring with a propynoic acid moiety. This combination imparts distinctive chemical and biological properties, making it valuable in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid typically involves the use of “click” chemistry, a term coined to describe a set of highly efficient and reliable reactions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction conditions usually include the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, and the reaction is often carried out in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions required for the CuAAC reaction . Additionally, the use of automated systems for reagent addition and product isolation helps in scaling up the production process while maintaining high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with the active site residues . The compound’s unique structure allows it to fit precisely into the enzyme’s active site, making it an effective inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Diaryl-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones
- 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans
Uniqueness
Compared to similar compounds, 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid stands out due to its combination of a triazole ring with a propynoic acid moiety. This unique structure imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo “click” chemistry reactions efficiently and its potential as an enzyme inhibitor further highlight its uniqueness .
Propiedades
Fórmula molecular |
C5H3N3O2 |
|---|---|
Peso molecular |
137.10 g/mol |
Nombre IUPAC |
3-(2H-triazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C5H3N3O2/c9-5(10)2-1-4-3-6-8-7-4/h3H,(H,9,10)(H,6,7,8) |
Clave InChI |
PQANUXJSHQAWIH-UHFFFAOYSA-N |
SMILES canónico |
C1=NNN=C1C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
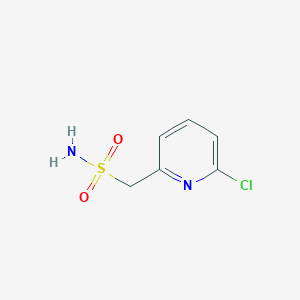
![2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13195854.png)

![1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one](/img/structure/B13195869.png)
![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
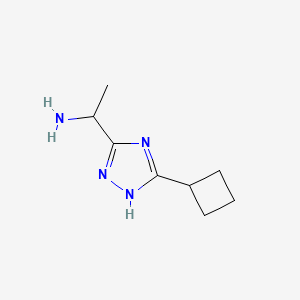
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid](/img/structure/B13195880.png)
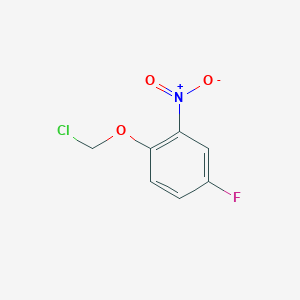

![2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)
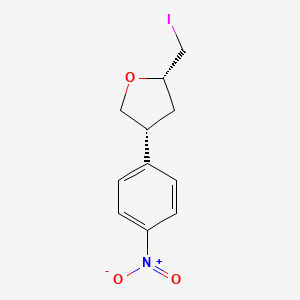

![Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13195901.png)
